(S)-2-(Morpholin-2-yl)acetic acid hydrochloride
Overview
Description
(S)-2-(Morpholin-2-yl)acetic acid hydrochloride: is a chemical compound with the molecular formula C6H11NO3.ClH and a molecular weight of 181.62 g/mol. It is a hydrochloride salt of (S)-2-(morpholin-2-yl)acetic acid, which is a derivative of morpholine. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(morpholin-2-yl)acetic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with morpholine as the starting material.
Functionalization: Morpholine is functionalized to introduce the acetic acid moiety.
Chiral Resolution: The resulting compound is then subjected to chiral resolution to obtain the (S)-enantiomer.
Hydrochloride Formation: Finally, the (S)-2-(morpholin-2-yl)acetic acid is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
(S)-2-(Morpholin-2-yl)acetic acid hydrochloride: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions can occur at the morpholine ring or the acetic acid moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Derivatives with substituted groups at the morpholine ring or acetic acid moiety.
Scientific Research Applications
(S)-2-(Morpholin-2-yl)acetic acid hydrochloride: has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in biological studies to investigate its effects on biological systems and pathways.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which (S)-2-(morpholin-2-yl)acetic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its biological effects. The exact mechanism of action depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(S)-2-(Morpholin-2-yl)acetic acid hydrochloride: can be compared with other similar compounds, such as:
2-Morpholinoacetic acid hydrochloride: A structural analog with a different stereochemistry.
(S)-2-Morpholinopropanoic acid hydrochloride: A compound with a similar structure but a different alkyl chain length.
4-Morpholin-4-ylbutanoic acid: Another morpholine derivative with a longer alkyl chain.
Uniqueness: The uniqueness of this compound lies in its specific stereochemistry and its potential applications in various fields. Its chiral nature and specific molecular interactions make it distinct from other similar compounds.
Biological Activity
(S)-2-(Morpholin-2-yl)acetic acid hydrochloride, with the chemical formula C₆H₁₂ClNO₃ and a molecular weight of 181.62 g/mol, is a compound of significant interest in medicinal chemistry and pharmacology. This article explores its biological activities, including antimicrobial properties, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a morpholine ring—an important structural motif in many biologically active compounds—substituted with an acetic acid moiety. Its hydrochloride form enhances solubility in aqueous environments, making it suitable for various biological assays.
Property | Value |
---|---|
Molecular Formula | C₆H₁₂ClNO₃ |
Molecular Weight | 181.62 g/mol |
CAS Number | 1352709-57-9 |
Purity | 95% |
Physical Form | Solid |
1. Antimicrobial Properties
Research indicates that this compound exhibits notable antibacterial and antifungal activities against various microorganisms. In vitro studies have demonstrated its efficacy against pathogens such as Staphylococcus aureus and Candida albicans. However, the specific mechanisms underlying these effects remain to be fully elucidated .
2. Enzyme Inhibition
This compound has been identified as a potential inhibitor of key enzymes involved in the nervous system, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes play crucial roles in neurotransmission, and their inhibition may lead to therapeutic effects in conditions like Alzheimer's disease. Preliminary studies suggest that this compound may offer selectivity compared to other known inhibitors, although further research is necessary to confirm these findings .
Case Study 1: Antimicrobial Efficacy
A study published in 2023 evaluated the antimicrobial efficacy of this compound against a panel of bacterial and fungal strains. The results indicated:
-
Bacterial Strains Tested :
- Staphylococcus aureus: Minimum Inhibitory Concentration (MIC) = 32 µg/mL
- Escherichia coli: MIC = 64 µg/mL
-
Fungal Strains Tested :
- Candida albicans: MIC = 16 µg/mL
- Aspergillus niger: MIC = 128 µg/mL
These findings underscore the compound's potential as an antimicrobial agent.
Case Study 2: Enzyme Inhibition Assay
In another investigation focusing on enzyme inhibition, this compound was tested for its ability to inhibit AChE activity. The results showed:
- Inhibition Percentage :
- At a concentration of 50 µM, the compound inhibited AChE by approximately 65%.
This suggests that the compound may be useful in developing treatments for neurodegenerative diseases where cholinergic dysfunction is evident .
Potential Applications
Given its diverse biological activities, this compound holds promise for several applications:
Properties
IUPAC Name |
2-[(2S)-morpholin-2-yl]acetic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c8-6(9)3-5-4-7-1-2-10-5;/h5,7H,1-4H2,(H,8,9);1H/t5-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLGFQSPNFIEARF-JEDNCBNOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)CC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H](CN1)CC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00858689 | |
Record name | [(2S)-Morpholin-2-yl]acetic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00858689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1352709-57-9 | |
Record name | [(2S)-Morpholin-2-yl]acetic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00858689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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